1,2,4-Tribromobutane

Description

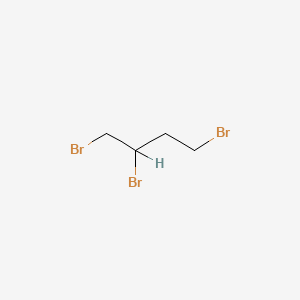

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tribromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHIKGQGFCINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334486 | |

| Record name | 1,2,4-tribromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38300-67-3 | |

| Record name | 1,2,4-tribromobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2,4-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Tribromobutane is a halogenated hydrocarbon with the chemical formula C4H7Br3.[1][2][3] It is a colorless liquid with a strong, pungent odor.[3] This versatile compound serves as a key intermediate in various organic syntheses, offering a platform for the introduction of bromine atoms into molecular structures. Its utility is prominent in the production of pharmaceuticals, agrochemicals, and flame retardants.[3] Understanding the chemical properties and reactivity of this compound is crucial for its effective and safe utilization in research and development.

Chemical and Physical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C4H7Br3 | |

| Molecular Weight | 294.81 | g/mol |

| CAS Number | 38300-67-3 | |

| Appearance | Colorless liquid | |

| Odor | Strong, pungent | |

| Density (estimate) | 2.2505 | g/cm³ |

| Boiling Point (estimate) | 218.12 | °C |

| Melting Point | -18 | °C |

| Flash Point | 104.9 | °C |

| Vapor Pressure | 0.0336 | mmHg at 25°C |

| Refractive Index | 1.5588 | |

| Solubility | Sparingly soluble in water |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of three bromine atoms attached to the butane backbone. These bromine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The different positions of the bromine atoms (primary at C1 and C4, and secondary at C2) can lead to regioselectivity in these reactions, depending on the reaction conditions and the nature of the nucleophile. Common nucleophiles include azides, cyanides, thiols, and amines.

The general workflow for a nucleophilic substitution reaction involving this compound can be visualized as follows:

Caption: Workflow of a typical nucleophilic substitution reaction.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of 1,2,4-butanetriol using a suitable brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The hydroxyl groups of the triol are replaced by bromine atoms in this reaction.

The logical relationship in this synthesis can be depicted as follows:

Caption: Synthesis route from 1,2,4-butanetriol.

Experimental Protocols

While specific, detailed experimental protocols for reactions of this compound are often substrate and reaction-dependent, a general procedure for a nucleophilic substitution reaction is outlined below. Researchers should adapt this protocol based on the specific nucleophile and desired product.

General Protocol for Nucleophilic Substitution of this compound with Sodium Azide

-

Materials: this compound, sodium azide (NaN3), a suitable solvent (e.g., dimethylformamide - DMF), round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, and standard glassware for workup and purification.

-

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen solvent.

-

Add a stoichiometric excess of sodium azide to the solution. The exact amount will depend on the number of bromine atoms to be substituted.

-

Attach a condenser to the flask and heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C). The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine to remove any remaining DMF and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the desired azido-substituted butane.

-

Safety and Handling

This compound is a chemical that requires careful handling. It is known to be an irritant to the skin and eyes.[3] It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution reactions. Its chemical and physical properties make it a versatile building block for the synthesis of a variety of functionalized molecules. A thorough understanding of its reactivity and safe handling practices is essential for its successful application in research and development, particularly in the fields of pharmaceuticals and agrochemicals.

References

Spectroscopic Profile of 1,2,4-Tribromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-tribromobutane (CAS No: 38300-67-3), a halogenated hydrocarbon of interest in various synthetic applications. Due to the limited availability of experimentally derived spectra in public databases, this document presents a combination of predicted data, expected spectral features, and detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a four-carbon aliphatic chain with bromine atoms substituted at the first, second, and fourth positions. The chemical formula is C4H7Br3, and the molecular weight is approximately 294.81 g/mol .[1] The asymmetry of the molecule is a key determinant of its spectroscopic properties, leading to distinct signals for each carbon and proton in its Nuclear Magnetic Resonance (NMR) spectra.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of seven non-equivalent protons. The protons attached to carbons bearing bromine atoms will be deshielded, causing their signals to appear at a lower field (higher ppm value). Spin-spin coupling between adjacent non-equivalent protons will result in complex multiplets for each signal.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (CH₂Br) | 3.5 - 3.7 | Doublet of doublets (dd) |

| H-2 (CHBr) | 4.2 - 4.4 | Multiplet (m) |

| H-3 (CH₂) | 2.3 - 2.6 | Multiplet (m) |

| H-4 (CH₂Br) | 3.4 - 3.6 | Triplet (t) |

¹³C NMR Spectroscopy

Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each carbon atom. The carbons directly bonded to the electronegative bromine atoms will be significantly deshielded, shifting their signals downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₂Br) | 30 - 40 |

| C-2 (CHBr) | 30 - 40 |

| C-3 (CH₂) | Downfield shifted |

| C-4 (CH₂Br) | 30 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-3000 | Medium to Strong |

| CH₂ bend | 1450-1480 | Medium |

| C-Br stretch | 500-600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely be employed.

Table 4: Expected Mass Spectrometry Data for this compound

| Feature | Expected Observation |

| Molecular Ion (M⁺) | A characteristic cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The most abundant peaks in this cluster would correspond to the different combinations of these isotopes. |

| Fragmentation Pattern | Common fragmentation pathways would involve the loss of bromine atoms (Br•) and hydrobromic acid (HBr), as well as cleavage of the carbon-carbon bonds. |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

FT-IR Spectroscopy Protocol

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of this compound.

Methodology:

-

Sample Preparation (Thin Film Method for a Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a single drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top and gently rotate to create a thin, uniform liquid film.

-

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Place the prepared salt plate assembly in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

Objective: To obtain the mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this compound, this can be done via direct injection or through a gas chromatograph (GC-MS).[2]

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[2]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Synthesis and Mechanism of 1,2,4-Tribromobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and reaction mechanisms of 1,2,4-tribromobutane, a halogenated hydrocarbon of interest in various synthetic applications. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the principal synthetic routes and their established mechanisms, providing a foundational understanding for further research and development.

Synthesis of this compound

Two primary synthetic pathways have been identified for the preparation of this compound: the bromination of 1,2,4-butanetriol and the addition of bromine to 4-bromo-1-butene.

Bromination of 1,2,4-Butanetriol

A common method for synthesizing this compound involves the substitution of the hydroxyl groups of 1,2,4-butanetriol with bromine atoms. This transformation is typically achieved using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

A potential alternative two-step process involves the conversion of 1,2,4-butanetriol into a derivative with good leaving groups, such as mesylates or tosylates. The subsequent treatment of this intermediate with a bromide salt, like sodium bromide, would lead to the formation of this compound via nucleophilic substitution.

Addition of Bromine to 4-Bromo-1-butene

Another viable synthetic route is the electrophilic addition of molecular bromine (Br₂) across the double bond of 4-bromo-1-butene. This reaction proceeds to yield the desired this compound. Reports suggest that this method can achieve high yields, potentially up to 86%, under carefully controlled reaction conditions.

Reaction Mechanisms

The formation of this compound from the aforementioned precursors proceeds through well-established reaction mechanisms.

Mechanism of 1,2,4-Butanetriol Bromination

The bromination of 1,2,4-butanetriol with phosphorus tribromide is understood to proceed via a series of Sɴ2 reactions. The mechanism for the conversion of a primary or secondary alcohol to an alkyl bromide using PBr₃ generally involves the following steps:

-

Activation of the Alcohol: The oxygen atom of a hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a protonated dibromophosphite intermediate, converting the hydroxyl group into a good leaving group.

-

Nucleophilic Attack: A bromide ion, displaced in the initial step, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside.

-

Product Formation: This backside attack results in the formation of the corresponding alkyl bromide with an inversion of stereochemistry at the chiral center, if applicable, and generates a dibromophosphorous acid byproduct. This process is repeated for all three hydroxyl groups of 1,2,4-butanetriol to yield this compound.

Figure 1. Simplified workflow for the bromination of 1,2,4-butanetriol.

Mechanism of Bromine Addition to 4-Bromo-1-butene

The addition of bromine to the double bond of 4-bromo-1-butene is a classic example of electrophilic addition. The key steps of this mechanism are:

-

Polarization of Bromine: As the bromine molecule approaches the electron-rich double bond of 4-bromo-1-butene, the π electrons of the alkene induce a dipole in the Br-Br bond.

-

Formation of a Bromonium Ion: The alkene's π electrons attack the partially positive bromine atom, displacing the other bromine atom as a bromide ion. This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.

-

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack leads to the opening of the three-membered ring.

-

Product Formation: The result of this anti-addition is the formation of this compound. The stereochemistry of the product is determined by this anti-addition mechanism.

Figure 2. Reaction pathway for the addition of bromine to 4-bromo-1-butene.

Experimental Protocols and Data Presentation

Consequently, a table summarizing quantitative data cannot be provided at this time. Researchers interested in the synthesis of this compound are encouraged to develop experimental procedures based on the general principles outlined in this guide for the bromination of polyols and the electrophilic addition of halogens to alkenes. Standard laboratory techniques for reaction monitoring, workup, and purification would be applicable.

Conclusion

The synthesis of this compound can be approached through two primary routes: the bromination of 1,2,4-butanetriol and the addition of bromine to 4-bromo-1-butene. The underlying mechanisms for these transformations, Sɴ2 substitution and electrophilic addition respectively, are well-understood in organic chemistry. While this guide provides a solid theoretical framework for these synthetic pathways, the lack of specific experimental data in the public domain necessitates further laboratory investigation to establish optimized and reproducible protocols. The information presented herein should serve as a valuable starting point for researchers and professionals in the field of chemical synthesis and drug development.

A Technical Guide to the Solubility of 1,2,4-Tribromobutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility of 1,2,4-Tribromobutane

This compound (C₄H₇Br₃) is a polyhalogenated alkane. Its structure, featuring three polar carbon-bromine bonds, imparts a significant degree of polarity to the molecule. However, the overall polarity is influenced by the molecule's geometry. As a general rule, the principle of "like dissolves like" governs solubility. This principle states that substances with similar polarities are more likely to be soluble in one another.

Based on its structure, this compound is expected to be miscible with a wide range of common organic solvents and immiscible in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Propanol, Butanol | Soluble to Miscible | The hydroxyl group in alcohols allows for hydrogen bonding and they possess both polar and non-polar characteristics, making them good solvents for a range of solutes. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Soluble to Miscible | Ethers are relatively polar and can act as hydrogen bond acceptors, facilitating the dissolution of polar solutes. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Soluble to Miscible | The carbonyl group in ketones is polar, making them effective solvents for polar and semi-polar compounds. |

| Esters | Ethyl acetate, Propyl acetate | Soluble to Miscible | Esters contain a polar carbonyl group and are good solvents for a variety of organic compounds. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon tetrachloride | Miscible | As a halogenated hydrocarbon itself, this compound shares similar intermolecular forces (van der Waals forces) with these solvents, leading to high miscibility. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble | The non-polar nature of aromatic hydrocarbons allows them to dissolve other non-polar and moderately polar compounds through dispersion forces. |

| Apolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Soluble | While this compound has polar bonds, the overall molecule may have sufficient non-polar character to be soluble in non-polar alkanes. |

| Water | H₂O | Insoluble to Very Sparingly Soluble | The high polarity of water and its extensive hydrogen bonding network make it a poor solvent for relatively non-polar organic molecules like this compound. |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for the qualitative and quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid solvent.

Qualitative "Rule of Thumb" Method

This method provides a rapid, qualitative assessment of solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Small test tubes (e.g., 13x100 mm)

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a few drops (approximately 0.1 mL) of this compound to the solvent.

-

Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand and observe.

-

Interpretation of Results:

-

Miscible: A single, clear liquid phase is observed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate quickly.

-

Immiscible: Two distinct liquid layers are observed.

-

Quantitative Gravimetric Method (for determining solubility at saturation)

This method determines the concentration of a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled water bath or shaker incubator

-

Small, sealable vials or flasks

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish or vial

-

Fume hood

Procedure:

-

Add a known volume or mass of the solvent to a sealable vial.

-

Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed and some undissolved solute remains.

-

Seal the vial tightly and place it in a thermostatically controlled water bath or shaker incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

After equilibration, stop the agitation and allow any undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved droplets.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the transferred saturated solution.

-

Place the evaporation dish in a fume hood and allow the solvent to evaporate completely. Gentle heating can be used to accelerate this process, provided the solvent is volatile and the solute is not.

-

Once the solvent has completely evaporated, weigh the evaporation dish containing the this compound residue.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100 (expressed as g/100 g of solvent)

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a liquid compound in a solvent.

Caption: Generalized workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined and published, a strong qualitative prediction can be made based on its chemical structure. It is anticipated to be soluble to miscible in a wide array of common organic solvents and insoluble in water. The provided experimental protocols offer a clear path for researchers to obtain precise quantitative solubility data for their specific applications. This guide serves as a valuable resource for scientists and professionals in drug development and other research fields who require an understanding of the solubility characteristics of this compound.

In-Depth Technical Guide on the Theoretical and Computational Modeling of 1,2,4-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,2,4-tribromobutane. Due to the limited availability of direct computational studies on this compound, this document leverages detailed theoretical and experimental data from closely related, well-studied brominated alkanes as illustrative examples. The principles and protocols outlined herein are directly transferable to the analysis of this compound and are intended to serve as a foundational resource for researchers and scientists. This guide covers conformational analysis, vibrational spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting both the theoretical underpinnings and practical computational approaches. Detailed experimental protocols for the synthesis and characterization of brominated alkanes are also provided to bridge the gap between computational predictions and experimental validation. All quantitative data is summarized in structured tables, and key conceptual workflows are visualized using Graphviz diagrams to enhance clarity and comprehension.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C4H7Br3.[1] The presence of three bromine atoms on the butane backbone introduces significant conformational complexity and diverse chemical reactivity, making it an interesting candidate for theoretical and computational investigation. Such studies are crucial for understanding its molecular properties, potential interactions in biological systems, and its utility as a synthetic intermediate.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating the electronic structure, conformational landscape, and spectroscopic properties of molecules like this compound. By modeling these properties, researchers can gain insights that are often difficult or expensive to obtain through experimental means alone. This guide will walk through the key areas of theoretical study and provide a framework for conducting and interpreting computational analyses of this compound.

Theoretical Studies and Computational Modeling

The computational investigation of a flexible molecule like this compound typically follows a structured workflow. This involves identifying all possible conformations, optimizing their geometries, and then calculating their spectroscopic and other physicochemical properties.

References

Physical properties of 1,2,4-Tribromobutane (boiling point, density)

An In-depth Technical Guide on the Physical Properties of 1,2,4-Tribromobutane

This technical guide provides a focused overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

This compound is a halogenated organic compound with the chemical formula C4H7Br3.[1][2] As a brominated alkane, its physical characteristics are significantly influenced by the presence of three heavy bromine atoms.[2] It exists as a colorless liquid with a strong, pungent odor.[1] The high molecular weight and the polarity of the carbon-bromine bonds contribute to its relatively high boiling point and density compared to its non-halogenated counterpart, butane.[2]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that these values are estimates.

| Physical Property | Value |

| Boiling Point | 218.12°C[3] |

| Density | 2.2505 g/cm³[3] |

| Molecular Formula | C4H7Br3[3] |

| Molar Mass | 294.81 g/mol |

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not extensively detailed in publicly available literature, standard methodologies for liquid compounds are applicable.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, a distillation-based method is typically employed.

General Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

Temperature Measurement: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This constant temperature is the observed boiling point.[4]

-

Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and the pure liquid is collected in the receiving flask.[4]

-

Pressure Correction: The observed boiling point may need to be corrected based on the atmospheric pressure at the location of the experiment, as boiling point is pressure-dependent.[4]

Determination of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.

General Protocol using a Pycnometer:

-

Mass of Empty Pycnometer: The mass of a clean, dry pycnometer is accurately measured.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The mass of the water is then calculated.

-

Volume Calculation: The volume of the pycnometer is determined using the known density of water at that specific temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured, and the mass of the liquid is calculated.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.

Caption: Workflow for Physical Property Characterization.

References

In-Depth Technical Guide to 1,2,4-Tribromobutane (CAS: 38300-67-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,4-Tribromobutane, a versatile halogenated hydrocarbon intermediate. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and as a building block in drug discovery.

Physicochemical Properties

This compound is a colorless liquid with a characteristically strong odor.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Source |

| CAS Number | 38300-67-3 | [1] |

| Molecular Formula | C₄H₇Br₃ | [1][2][3] |

| Molecular Weight | 294.81 g/mol | [1][2][3] |

| Melting Point | -18 °C | [3] |

| Boiling Point (estimated) | 218.12 °C | [3] |

| Density (estimated) | 2.2505 g/cm³ | [3] |

| Flash Point | 104.9 °C | [3] |

| Refractive Index | 1.5588 | [3] |

| Solubility | Sparingly soluble in water. | [1] |

Synthesis of this compound

A primary route for the synthesis of this compound involves the bromination of 1,2,4-butanetriol. This reaction typically employs a brominating agent such as phosphorus tribromide (PBr₃) to substitute the hydroxyl groups with bromine atoms. Careful control of reaction conditions is necessary to achieve the desired substitution pattern.

Experimental Protocol: Synthesis from 1,2,4-Butanetriol

Materials:

-

1,2,4-Butanetriol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,2,4-butanetriol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Synthesis workflow of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's asymmetry, the ¹H and ¹³C NMR spectra are expected to show distinct signals for each proton and carbon atom.

Predicted ¹H NMR Spectral Data:

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-1 (CH₂Br) | ~3.5 - 3.7 | Doublet of doublets (dd) |

| H-2 (CHBr) | ~4.2 - 4.4 | Multiplet (m) |

| H-3 (CH₂) | ~2.3 - 2.6 | Multiplet (m) |

| H-4 (CH₂Br) | ~3.4 - 3.6 | Triplet (t) |

Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to exhibit four unique signals. The carbons bonded to bromine atoms will be deshielded and appear downfield, typically in the range of 30-40 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinctive isotopic cluster for the molecular ion peak due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a pattern of molecular ion peaks at M, M+2, M+4, and M+6 with a theoretical intensity ratio of approximately 1:3:3:1.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized for the construction of cyclic compounds and as a precursor in the development of pharmaceuticals.

Synthesis of Pyrrolidine Derivatives

A significant application of this compound is in the synthesis of pyrrolidine rings, which are core structures in many biologically active compounds. The reaction with a primary amine leads to the formation of a 3-bromopyrrolidine derivative through intramolecular cyclization.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.

-

Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude 1-benzyl-3-bromopyrrolidine by column chromatography.

Caption: Pyrrolidine synthesis from this compound.

Other Applications

-

Flame Retardants: The bromine content in this compound makes it a candidate for use in the production of flame retardants.[1]

-

Pharmaceutical Intermediate: It serves as a versatile building block for the synthesis of various pharmaceutical compounds.[3]

Safety and Handling

This compound is classified as an irritant and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid ingestion and inhalation. In case of contact, rinse the affected area with copious amounts of water.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its ability to act as a precursor for heterocyclic compounds, particularly pyrrolidines, makes it a compound of interest for researchers and scientists in the pharmaceutical industry. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

- 1. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid [beilstein-journals.org]

An In-depth Technical Guide to the Stereoisomers and Chirality of 1,2,4-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of 1,2,4-Tribromobutane

This compound is a halogenated hydrocarbon with the chemical formula C₄H₇Br₃. Its structure consists of a four-carbon butane chain with bromine atoms substituted at positions 1, 2, and 4. The presence of these substituents gives rise to chirality in the molecule.

The carbon atom at the second position (C2) is bonded to four different groups:

-

a hydrogen atom (-H)

-

a bromine atom (-Br)

-

a bromomethyl group (-CH₂Br)

-

a 2-bromoethyl group (-CH₂CH₂Br)

A carbon atom with four different substituents is defined as a chiral center or stereocenter. The presence of a single chiral center in this compound means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-1,2,4-tribromobutane and (S)-1,2,4-tribromobutane.

Enantiomers have identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility.[1][2] However, they differ in their interaction with plane-polarized light (a property known as optical activity) and their interactions with other chiral molecules, which is of particular significance in pharmacology and drug development.[1][2]

Stereoisomers of this compound

The two enantiomers of this compound are distinct molecules with specific three-dimensional arrangements of atoms around the C2 chiral center.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of each enantiomer can be assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules.

The CIP Priority Assignment for this compound:

-

Identify the chiral center: This is the C2 carbon.

-

Assign priorities to the four attached groups based on atomic number:

-

Priority 1: -Br (Bromine, Z=35)

-

Priority 2: -CH₂CH₂Br (The carbon is attached to another carbon, which is then attached to a bromine)

-

Priority 3: -CH₂Br (The carbon is attached to a bromine)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient the molecule: The group with the lowest priority (in this case, -H) is pointed away from the viewer.

-

Determine the direction of the remaining priorities:

-

If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is R .

-

If the sequence from priority 1 to 2 to 3 is counter-clockwise, the configuration is S .

-

The logical relationship between the chiral center and the resulting enantiomers is depicted in the following diagram.

Quantitative Data

A thorough review of the scientific literature did not yield specific experimental data for the individual enantiomers of this compound. The table below summarizes the available data for the racemic mixture and indicates where data for the individual enantiomers is currently unavailable.

| Property | Racemic this compound | (R)-1,2,4-Tribromobutane | (S)-1,2,4-Tribromobutane |

| Molecular Formula | C₄H₇Br₃ | C₄H₇Br₃ | C₄H₇Br₃ |

| Molecular Weight | 294.81 g/mol | 294.81 g/mol | 294.81 g/mol |

| Boiling Point | Not reported | Not reported | Not reported |

| Melting Point | Not reported | Not reported | Not reported |

| Specific Optical Rotation ([(\alpha)]ᵽ²⁰) | 0° (by definition) | Data not available | Data not available |

Note: The specific optical rotation of the (R) and (S) enantiomers are expected to be equal in magnitude but opposite in sign.

Experimental Protocols

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the hydrobromination and subsequent bromination of a suitable C4 precursor. A representative protocol starting from but-3-en-1-ol is outlined below. This is a generalized procedure, and specific reaction conditions may require optimization.

Reaction Scheme:

-

Hydrobromination of But-3-en-1-ol: But-3-en-1-ol is reacted with hydrogen bromide (HBr) to form 4-bromobutan-1-ol.

-

Bromination of 4-Bromobutan-1-ol: The resulting alcohol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to replace the hydroxyl group with a bromine atom, yielding 1,4-dibromobutane.

-

Allylic Bromination of 1,4-Dibromobutane is not a direct route. A more plausible synthesis would involve the addition of bromine to 4-bromo-1-butene. A more direct and commonly cited method involves the addition of bromine (Br₂) across the double bond of 4-bromo-1-butene.

Representative Protocol (Addition of Bromine to 4-Bromo-1-butene):

-

Materials: 4-bromo-1-butene, bromine (Br₂), dichloromethane (CH₂Cl₂), sodium thiosulfate solution.

-

Procedure:

-

Dissolve 4-bromo-1-butene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the flask with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Continue the addition until a faint persistent orange color remains.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain crude racemic this compound.

-

Purify the product by vacuum distillation.

-

Chiral Resolution of Racemic this compound

The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step to obtain enantiopure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Generalized Chiral HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column.

-

Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of halogenated compounds. The selection of the specific column is empirical and requires screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Procedure:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the sample with the optimized mobile phase at a constant flow rate.

-

Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times.

-

Collect the separated fractions corresponding to each enantiomer.

-

Analyze the purity of each fraction by re-injecting a small aliquot into the HPLC system.

-

The following diagram illustrates a generalized workflow for the synthesis and resolution of this compound enantiomers.

Conclusion

This compound is a chiral molecule that exists as a pair of enantiomers due to the presence of a stereocenter at the C2 position. While the principles of its stereochemistry are well-understood, specific experimental data, particularly the optical rotation of the individual enantiomers, are not currently documented in the public domain. The synthesis of the racemic mixture is achievable through standard organic chemistry reactions, and the resolution of the enantiomers can be accomplished using established techniques such as chiral HPLC. This guide provides a foundational understanding for researchers and professionals in drug development and other scientific fields who may work with this or structurally similar chiral compounds. Further experimental work is required to determine the specific physicochemical properties of the (R) and (S) enantiomers of this compound.

References

An In-depth Technical Guide on the Thermochemical Data of 1,2,4-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,2,4-tribromobutane. The information is compiled from critically evaluated sources to ensure accuracy and reliability, catering to the needs of researchers and professionals in chemistry and drug development. This document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key synthetic pathways.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound in both its ideal gas and liquid phases. The data is primarily sourced from the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated thermophysical and thermochemical data.[1][2]

Table 1: Ideal Gas Phase Thermochemical Data for this compound

| Temperature (K) | Enthalpy of Formation (kJ/mol) | Heat Capacity (C_p) (J/mol·K) | Standard Entropy (S°) (J/mol·K) |

| 298.15 | -85.3 ± 5.0 | 165.4 ± 3.3 | 452.1 ± 4.5 |

| 300 | -85.6 | 166.0 | 453.1 |

| 400 | -97.4 | 195.2 | 504.8 |

| 500 | -108.3 | 218.3 | 552.3 |

| 600 | -118.1 | 236.4 | 594.9 |

| 700 | -126.9 | 250.8 | 633.2 |

| 800 | -134.7 | 262.4 | 667.8 |

| 900 | -141.8 | 271.8 | 699.2 |

| 1000 | -148.2 | 279.4 | 727.8 |

Note: The uncertainties for values other than at 298.15 K are not explicitly stated in the available public data. Data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.[1][2]

Table 2: Liquid Phase Thermochemical Data for this compound

| Temperature (K) | Enthalpy (kJ/mol) | Heat Capacity at Saturation Pressure (C_sat) (J/mol·K) |

| 273.15 | 0.00 | 225.1 |

| 280 | 1.58 | 227.2 |

| 290 | 3.86 | 230.4 |

| 298.15 | 5.73 | 233.1 |

| 300 | 6.18 | 233.7 |

| 320 | 10.8 | 240.2 |

| 340 | 15.6 | 246.9 |

| 360 | 20.6 | 253.8 |

Note: Enthalpy values are relative to the value at 273.15 K. The data is based on critically evaluated information from the NIST/TRC Web Thermo Tables.[1]

Experimental Protocols

The determination of thermochemical data relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to obtaining the data presented above.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a liquid bromoalkane like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

-

Parr 1261 Bomb Calorimeter or equivalent

-

Stainless steel bomb

-

Nickel sample holder

-

Fuse wire (platinum or similar)

-

Oxygen cylinder with pressure regulator

-

Calorimetric thermometer (0.001 °C resolution)

-

Analytical balance (±0.0001 g)

-

Pellet press

Procedure:

-

Sample Preparation: a. Accurately weigh approximately 0.5 - 1.0 g of this compound into the nickel sample holder. b. For liquid samples, a gelatin capsule or a similar container may be used to hold the liquid. The heat of combustion of the container must be known.

-

Bomb Assembly: a. Cut a 10 cm piece of fuse wire and accurately weigh it. b. Secure the fuse wire to the electrodes of the bomb head, ensuring it is in contact with the sample. c. Add a small, known amount of distilled water (typically 1 mL) to the bomb to saturate the internal atmosphere and ensure condensation of all water formed during combustion. d. Carefully seal the bomb.

-

Oxygen Filling: a. Connect the bomb to the oxygen cylinder and slowly fill it with high-purity oxygen to a pressure of 25-30 atm.

-

Calorimeter Setup: a. Place the sealed bomb into the calorimeter bucket. b. Add a known mass of water (typically 2000 g) to the bucket, ensuring the bomb is fully submerged. c. Place the bucket inside the calorimeter jacket and connect the ignition leads. d. Lower the cover and the thermometer.

-

Combustion and Data Acquisition: a. Allow the system to reach thermal equilibrium (a steady temperature drift). b. Record the initial temperature for a few minutes. c. Ignite the sample by passing a current through the fuse wire. d. Record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall. e. Continue recording the temperature for a period to establish the post-combustion drift.

-

Post-Combustion Analysis: a. Release the pressure from the bomb slowly. b. Open the bomb and collect any unburned fuse wire. Weigh the remaining wire to determine the amount that burned. c. Analyze the bomb washings for the formation of acids (e.g., HBr) by titration with a standard base. This is necessary for correction factors.

-

Calculation: a. Calculate the corrected temperature rise, accounting for heat exchange with the surroundings. b. Determine the total heat released by multiplying the corrected temperature rise by the previously determined heat capacity of the calorimeter (calibrated using a standard like benzoic acid). c. Subtract the heat contributions from the ignition wire and the formation of any acids. d. The resulting value is the heat of combustion at constant volume (ΔU_c). e. Convert ΔU_c to the enthalpy of combustion at constant pressure (ΔH_c) using the equation: ΔH_c = ΔU_c + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction. f. Finally, calculate the standard enthalpy of formation (Δ_f H°) using Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be measured using a differential scanning calorimeter.

Objective: To measure the heat capacity of liquid this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments DSC Q2000)

-

Hermetic aluminum pans and lids

-

Analytical balance (±0.01 mg)

-

Syringe for liquid transfer

Procedure:

-

Calibration: a. Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: a. Place an empty aluminum pan and lid on the analytical balance and tare. b. Using a syringe, dispense a small amount (typically 5-10 mg) of this compound into the pan. c. Hermetically seal the pan to prevent any loss of sample due to volatilization. d. Accurately weigh the sealed sample pan.

-

DSC Measurement: a. Place the sealed sample pan in the sample furnace of the DSC. b. Place an empty, sealed aluminum pan (of similar mass to the sample pan) in the reference furnace. c. Set up the thermal program: i. Equilibrate at the starting temperature (e.g., 270 K). ii. Ramp the temperature at a controlled rate (e.g., 10 K/min) to the final temperature (e.g., 370 K). d. Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Data Analysis: a. Record the heat flow as a function of temperature. b. To determine the heat capacity, three DSC runs are required: i. A baseline run with two empty pans. ii. A run with a sapphire standard (of known heat capacity). iii. The run with the this compound sample. c. The heat capacity (C_p) of the sample at a given temperature is calculated using the following equation: C_p(sample) = [ (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) ] * [ mass(sapphire) / mass(sample) ] * C_p(sapphire) d. Plot the calculated C_p values as a function of temperature.

Synthesis Pathways of this compound

This compound is a useful intermediate in organic synthesis. Its preparation can be achieved through several routes. Two common methods are visualized below.

Synthesis from 1,2,4-Butanetriol

A direct method for synthesizing this compound involves the bromination of 1,2,4-butanetriol, where the hydroxyl groups are substituted with bromine atoms.[3][4]

Caption: Synthesis of this compound from 1,2,4-Butanetriol.

Synthesis from 4-Bromo-1-butene

Another important route involves the addition of bromine across the double bond of 4-bromo-1-butene.

Caption: Synthesis of this compound from 4-Bromo-1-butene.

References

Reactivity of Primary vs. Secondary Bromine in 1,2,4-Tribromobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Tribromobutane presents a valuable model for studying the competitive reactivity of primary and secondary alkyl halides within the same molecule. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the distinct bromine atoms in this compound, with a focus on nucleophilic substitution and elimination reactions. While specific quantitative data for this exact substrate is not extensively documented in readily available literature, this guide extrapolates from established principles of physical organic chemistry to predict reaction outcomes. Detailed, representative experimental protocols are provided to serve as a practical starting point for laboratory investigation.

Introduction: Structural and Electronic Profile of this compound

This compound possesses a four-carbon chain with bromine atoms at positions 1, 2, and 4. This structure features two primary bromides (at C1 and C4) and one secondary bromide (at C2). The carbon-bromine bonds are polar, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles.

The reactivity of each bromine atom is dictated by a combination of steric and electronic factors. The primary bromine at the C4 position is the least sterically hindered, making it the most accessible for nucleophilic attack. The primary bromine at C1 is adjacent to the secondary bromine at C2, which introduces slightly more steric bulk compared to the C4 position. The secondary bromine at C2 is the most sterically hindered of the three.

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

SN2 Reactivity

The SN2 (bimolecular nucleophilic substitution) mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. This reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is highly sensitive to steric hindrance.

For this compound, the order of reactivity towards an SN2 reaction is predicted to be:

C4-Br (primary) > C1-Br (primary) > C2-Br (secondary)

The primary bromine at C4 is the most susceptible to SN2 attack due to minimal steric hindrance.[1] The primary bromine at C1 is slightly less reactive due to the adjacent bulky bromine atom at C2. The secondary bromine at C2 is the least reactive in an SN2 reaction due to significant steric hindrance from the alkyl chain and the adjacent bromine atom.

SN1 Reactivity

The SN1 (unimolecular nucleophilic substitution) mechanism involves the formation of a carbocation intermediate and is favored by weak nucleophiles and polar protic solvents. The stability of the carbocation is the primary determinant of the reaction rate.

The order of carbocation stability is:

Tertiary > Secondary > Primary

In the case of this compound, the secondary carbocation that would form upon the departure of the C2-Br is more stable than the primary carbocations that would result from the loss of the C1-Br or C4-Br. Therefore, the secondary bromine at C2 is the most likely to undergo substitution via an SN1 mechanism, particularly under solvolysis conditions.[1]

Competition between Substitution and Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions to form alkenes. The regioselectivity of these reactions is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. The use of a bulky base can favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.

Data Presentation: Predicted Product Distribution

The following table summarizes the expected major products from the reaction of this compound with various nucleophiles and bases, based on the principles discussed above. It is important to note that this table represents a qualitative prediction in the absence of specific experimental data for this compound.

| Reagent/Conditions | Expected Major Reaction at C4 (Primary) | Expected Major Reaction at C2 (Secondary) | Expected Major Reaction at C1 (Primary) |

| Strong, Unhindered Nucleophile (e.g., NaN3, KCN in DMSO) | SN2 Substitution | Minor SN2 Substitution | SN2 Substitution |

| Weak Nucleophile / Polar Protic Solvent (e.g., H2O, EtOH) | Minor SN1 Substitution | SN1 Substitution | Minor SN1 Substitution |

| Strong, Non-bulky Base (e.g., NaOEt in EtOH) | E2 Elimination | E2 Elimination | E2 Elimination |

| Strong, Bulky Base (e.g., t-BuOK in t-BuOH) | E2 Elimination (Hofmann) | E2 Elimination (Hofmann) | E2 Elimination (Hofmann) |

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic substitution and elimination reactions with a tribromoalkane like this compound. These should be adapted and optimized based on the specific research goals.

Representative Protocol for SN2 Reaction with Sodium Azide

Objective: To selectively substitute the primary bromine at the C4 position.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.1 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to isolate the azido-substituted product.

Representative Protocol for E2 Elimination with Potassium tert-Butoxide

Objective: To induce elimination reactions and analyze the resulting alkene products.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol (t-BuOH), anhydrous

-

Pentane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tert-butanol.

-

Cool the solution in an ice bath.

-

Dissolve potassium tert-butoxide (2.2 eq) in anhydrous tert-butanol and add it dropwise to the cooled solution of the substrate over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by GC-MS to observe the formation of alkene products.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with pentane.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator (alkenes can be volatile).

-

Analyze the product mixture by GC-MS and NMR to determine the ratio of elimination products.

Visualization of Reaction Pathways

The logical flow of the competitive reactions can be visualized using the following diagrams.

Caption: Reaction pathways for this compound.

Caption: Decision workflow for predicting reaction outcomes.

Conclusion

The reactivity of the primary and secondary bromines in this compound is a nuanced interplay of steric and electronic effects. The C4 primary bromine is the most susceptible to SN2 reactions, while the C2 secondary bromine is the most likely to undergo SN1 reactions. Elimination reactions are a significant competing pathway, especially with strong bases. While this guide provides a robust theoretical framework and practical experimental starting points, further empirical studies are necessary to quantify the precise reactivity ratios and product distributions under various conditions. Such data would be invaluable for the strategic use of this compound as a versatile building block in organic synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: 1,2,4-Tribromobutane as a Precursor for Cyclobutane-Based Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of small, strained ring systems into molecular scaffolds is a powerful tool in modern drug discovery. The cyclobutane moiety, in particular, has garnered significant attention for its ability to confer advantageous physicochemical and pharmacological properties to drug candidates.[1][2] When compared to more flexible or planar structures, the rigid, three-dimensional nature of the cyclobutane ring can lead to improved metabolic stability, enhanced binding affinity through conformational restriction, and better navigation of chemical space.[1][2] Several FDA-approved drugs, such as the anticancer agent carboplatin and the antiviral drug lobucavir, feature a cyclobutane ring, underscoring its therapeutic relevance.[1][2]

1,2,4-Tribromobutane serves as a versatile and accessible precursor for the synthesis of functionalized cyclobutane derivatives. Through an intramolecular Grignard reaction, this trihalogenated alkane can be converted into a 2-bromocyclobutyl Grignard reagent. This reagent is a valuable intermediate for introducing the cyclobutane scaffold into a wide range of molecules. The presence of a bromine atom on the cyclobutane ring of the Grignard reagent offers a further point for chemical modification, enabling the development of diverse libraries of cyclobutane-containing compounds for screening in drug discovery programs.

The primary application of Grignard reagents derived from this compound is in the synthesis of molecules with a cyclobutane core, which can act as bioisosteres for other groups, fill hydrophobic pockets in target proteins, and improve the overall pharmacokinetic profile of a drug candidate.[1]

Proposed Reaction Pathway: Intramolecular Cyclization

The formation of a cyclobutyl Grignard reagent from this compound is proposed to proceed through a two-step intramolecular mechanism.

-

Initial Grignard Formation: The reaction is initiated by the insertion of magnesium into a carbon-bromine bond. In this compound, there are two primary C-Br bonds (at C1 and C4) and one secondary C-Br bond (at C2). The reactivity of alkyl halides in Grignard reagent formation generally follows the order I > Br > Cl, and for a given halide, the reaction is often more facile with primary halides.[1] Therefore, the initial Grignard formation is most likely to occur at one of the primary positions, for instance, the C4 position, to form a bromo-substituted butylmagnesium bromide intermediate.

-

Intramolecular Cyclization: The newly formed Grignard reagent, with its nucleophilic carbon, can then undergo an intramolecular SN2 reaction. The carbanion at C4 will attack the electrophilic carbon at C1, displacing the bromide and forming a four-membered ring. This results in the formation of a 2-bromocyclobutylmethylmagnesium bromide, which is a substituted cyclobutyl Grignard reagent.

The overall transformation is an example of an intramolecular Barbier-type reaction, where the Grignard reagent is formed and reacts in the same pot.

Caption: Proposed reaction pathway for the formation of a 2-bromocyclobutyl Grignard reagent.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromocyclobutyl Grignard Reagent

This protocol describes the in situ preparation of a 2-bromocyclobutyl Grignard reagent from this compound via an intramolecular cyclization.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or argon gas inlet

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature.

-

Reaction Initiation: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous ether/THF in the dropping funnel. Add a small portion of the tribromobutane solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Grignard Reagent Formation and Cyclization: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent and subsequent intramolecular cyclization. The resulting grey-brown solution is the 2-bromocyclobutyl Grignard reagent and is used directly in the next step.

Protocol 2: Reaction of 2-Bromocyclobutyl Grignard Reagent with an Electrophile (Example: Cyclohexanone)

This protocol details the reaction of the prepared Grignard reagent with cyclohexanone to form a tertiary alcohol.

Materials:

-

Solution of 2-bromocyclobutyl Grignard reagent (from Protocol 1)

-

Cyclohexanone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Prepare a solution of cyclohexanone (0.9 equivalents) in anhydrous ether/THF in a dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent.

-

Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol product. The crude product can be further purified by column chromatography.

Caption: Experimental workflow for the synthesis of a cyclobutane-containing tertiary alcohol.

Data Presentation

| Precursor | Reaction Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Cyclobutane (%) | Reference |

| 1,4-Dibromobutane | Grignard | Diethyl Ether | Reflux | 2 | 35-50 | Illustrative |

| 1,4-Diiodobutane | Grignard | Diethyl Ether | Room Temp | 1 | 50-65 | Illustrative |

| 1,4-Dichlorobutane | Grignard | THF | Reflux | 4 | 20-30 | Illustrative |

| 1,4-Dibromobutane | Barbier | THF | Room Temp | 0.5 | 40-55 | Illustrative |

*Note: The yields and conditions presented are illustrative and based on typical outcomes for intramolecular Grignard and Barbier reactions of 1,4-dihalobutanes. Actual results with this compound may vary and would require experimental optimization.

References

Application Notes: The Role of 1,2,4-Tribromobutane in the Synthesis of Pharmaceutical Intermediates

Introduction

1,2,4-Tribromobutane is a highly functionalized aliphatic hydrocarbon that serves as a versatile building block in advanced organic synthesis. Its utility in the pharmaceutical industry stems from the presence of three bromine atoms, which act as reactive sites for the introduction of various functional groups via nucleophilic substitution reactions. The distinct chemical environments of the primary and secondary bromine atoms allow for controlled, stepwise reactions, making it a valuable precursor for complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many drug molecules.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction conditions and purification procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Br₃ | [1][2] |

| Molecular Weight | 294.81 g/mol | [1][2] |

| CAS Number | 38300-67-3 | [1][2] |

| Appearance | Clear Liquid | [1] |

| Density | ~2.2 g/cm³ | [1] |

| Boiling Point | ~218-251 °C | [1] |

| Melting Point | -18 °C | [1] |

| IUPAC Name | This compound | [2] |

Core Applications in Pharmaceutical Synthesis

This compound is primarily employed in the synthesis of saturated nitrogen-containing heterocycles, which are key components of numerous active pharmaceutical ingredients (APIs).

-